molecular formula C19H20N2O6S B2964621 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-71-5

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2964621
CAS No.: 1251622-71-5
M. Wt: 404.44
InChI Key: STJSIFDNANJJSF-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a fused thienopyridine core substituted with ethyl, hydroxy, oxo, and a 3,4,5-trimethoxyphenyl carboxamide group. Its structure combines electron-donating (methoxy) and polar (hydroxy, oxo) functionalities, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-5-21-11-6-7-28-17(11)15(22)14(19(21)24)18(23)20-10-8-12(25-2)16(27-4)13(9-10)26-3/h6-9,22H,5H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSIFDNANJJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethyl, hydroxy, and oxo groups. The final step involves the coupling of the 3,4,5-trimethoxyphenyl group to the carboxamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol .

Scientific Research Applications

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The thieno[3,2-b]pyridine core in the target compound differs from thiazolo[3,2-a]pyrimidine analogs (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) . Key distinctions include:

  • Electronic Properties: The thieno ring contains a sulfur atom in the fused bicyclic system, whereas thiazolo derivatives incorporate both sulfur and nitrogen. This difference alters electron density distribution, affecting reactivity and intermolecular interactions .
  • Hydrogen Bonding: The thieno core’s hydroxy and oxo groups enable hydrogen bonding, enhancing solubility compared to non-polar thiazolo derivatives .
Table 1: Core Heterocycle Comparison
Feature Thieno[3,2-b]pyridine (Target) Thiazolo[3,2-a]pyrimidine (Analog)
Heteroatoms S (thiophene) S, N (thiazole + pyrimidine)
Hydrogen Bond Donors 2 (OH, NH) 1 (NH in carboxamide)
Polar Functional Groups OH, C=O C=O, ester groups

Substituent Effects on Bioactivity

Carboxamide Substituents
  • N-(2-bromo-4-methylphenyl) Analog (CAS 1251549-05-9): Bromine’s electron-withdrawing nature reduces solubility but may improve metabolic stability compared to methoxy groups .
  • 5-(4-Methoxyphenyl) Thiazolo Analog (CAS 313705-12-3): A single methoxy group offers moderate electron donation, balancing lipophilicity and solubility .
Table 2: Substituent Impact on Properties
Compound Substituent Molecular Weight Key Properties
Target Compound 3,4,5-Trimethoxyphenyl Not Provided High polarity, bioactivity
N-(2-bromo-4-methylphenyl) Analog 2-Bromo-4-methylphenyl 407.3 Metabolic stability
5-(4-Methoxyphenyl) Thiazolo Analog 4-Methoxyphenyl Not Provided Balanced lipophilicity

Pharmacological Implications

  • Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents. Structural similarities to combretastatin analogs suggest possible antiproliferative activity .
  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties; the target compound’s hydroxy group may enhance binding to microbial enzymes .

Biological Activity

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structural profile that includes a hydroxyl group and a trimethoxyphenyl substituent, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer effects, alongside relevant research findings.

The molecular formula of this compound is C19H20N2O6S, with a molecular weight of 404.44 g/mol. Its structure includes several functional groups that enhance its biological activity:

PropertyValue
Molecular Weight404.44 g/mol
LogP1.8525
Polar Surface Area77.496 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Anti-inflammatory Effects

Preliminary studies indicate that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The anti-inflammatory potential is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The inhibition of these enzymes suggests that the compound could be developed as an alternative therapeutic agent for inflammatory diseases.

Anticancer Properties

Research has demonstrated that compounds containing the thienopyridine moiety often exhibit significant anticancer properties. The specific compound has shown promising results in vitro against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)17
HT-29 (Colon)9

These results suggest that the compound may induce cytotoxic effects in cancer cells through mechanisms that warrant further investigation .

The synthesis of this compound typically involves multi-step synthetic routes that allow for precise control over functionalization. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Interaction studies have focused on how it binds to biological targets and modulates cellular pathways involved in inflammation and cancer progression.

Case Studies

  • Inhibition Studies : In a study examining the inhibition of COX enzymes, the compound demonstrated significant inhibitory activity compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : In vitro assays showed that the compound effectively reduced cell viability in MCF-7 and HT-29 cell lines, suggesting its applicability in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step heterocyclic condensation. For analogous thieno-pyridine derivatives, a reflux reaction of precursors (e.g., substituted pyrimidines or aldehydes) with sodium acetate in acetic acid/acetic anhydride mixtures is commonly employed, yielding ~70–80% purity after recrystallization (e.g., ethyl acetate/ethanol) . To optimize efficiency:

  • Methodological Tip : Use computational reaction path search tools (e.g., quantum chemical calculations) to predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .

  • Table 1 : Example Reaction Conditions from Analogous Syntheses

    PrecursorsSolventCatalystTime (h)Yield (%)
    Substituted pyrimidine + aldehydeAcOH/Ac₂ONaOAc8–1078

Q. How is the molecular structure confirmed, and what crystallographic techniques are employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection : Use a diffractometer (Mo/Kα radiation) to measure reflection intensities.
  • Refinement : Employ SHELXL for structure solution and refinement, applying riding models for H-atoms and analyzing displacement parameters .
  • Validation : Check for R-factors (< 0.05) and residual electron density.

Advanced Research Questions

Q. How do researchers resolve discrepancies in crystallographic data, particularly regarding molecular conformation and packing?

Discrepancies may arise from dynamic disorder or non-covalent interactions. Strategies include:

  • Graph Set Analysis : Characterize hydrogen-bonding patterns (e.g., C—H···O bifurcated bonds) to explain packing anomalies .
  • Puckering Analysis : Use Cremer-Pople coordinates to quantify ring puckering deviations (e.g., flattened boat conformations with C5 deviations >0.2 Å) .
  • Comparative Modeling : Overlay experimental data with DFT-optimized geometries to identify steric clashes or electronic effects.

Q. What role do substituents (e.g., 3,4,5-trimethoxyphenyl) play in conformational stability and intermolecular interactions?

  • Conformational Impact : The trimethoxyphenyl group introduces steric bulk, influencing dihedral angles (e.g., 80.94° between thieno-pyridine and benzene rings in analogs) .

  • Intermolecular Forces : Methoxy groups participate in weak C—H···O hydrogen bonds, stabilizing crystal packing .

  • Table 2 : Substituent Effects on Crystal Packing (Example Data)

    SubstituentDihedral Angle (°)Hydrogen Bond Length (Å)
    3,4,5-Trimethoxyphenyl80.94 2.45–2.65

Q. How can computational chemistry predict reaction pathways and optimize synthesis conditions?

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to map potential energy surfaces for key steps (e.g., cyclization or acylation).
  • Machine Learning : Train models on experimental datasets (e.g., solvent polarity, temperature) to predict optimal conditions for yield improvement .
  • Case Study : ICReDD’s workflow integrates computational screening with high-throughput experimentation, reducing development time by 40–60% .

Q. What analytical methods are used to assess purity and stability under varying conditions?

  • HPLC-MS : Quantify impurities (>95% purity threshold).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >250°C for stable analogs).
  • Accelerated Stability Testing : Expose samples to humidity (75% RH) and heat (40°C) for 4 weeks, tracking degradation via NMR .

Q. Data Contradiction Analysis

Q. How should conflicting data on bioactivity or physicochemical properties be addressed?

  • Reproducibility Checks : Validate assays across multiple labs (e.g., IC50 variability in enzyme inhibition).
  • Meta-Analysis : Compare crystallographic datasets (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .
  • Dynamic Effects : Use molecular dynamics simulations to assess flexibility in solution vs. solid-state conformations .

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